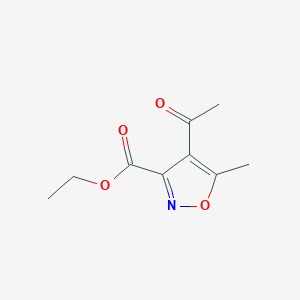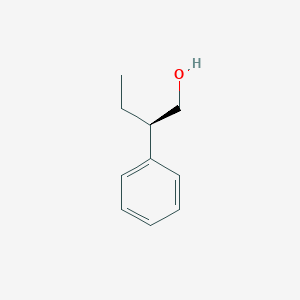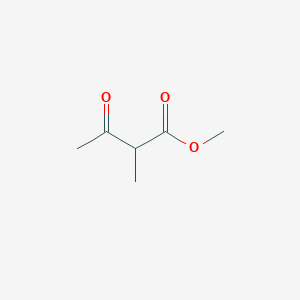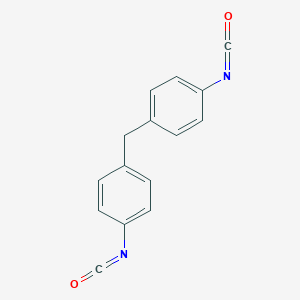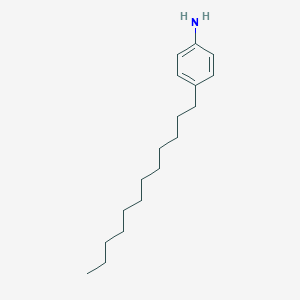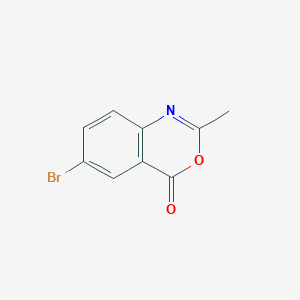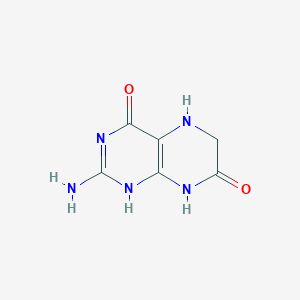
3-Butene-1,2-diol, 1-(2-furanyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butene-1,2-diol, 1-(2-furanyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-Furoyl-3-butenediol or FBD, and it is a furan derivative that has a unique chemical structure. The synthesis method of 3-Butene-1,2-diol, 1-(2-furanyl)-, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用機序
The mechanism of action of 3-Butene-1,2-diol, 1-(2-furanyl)- is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes that play a role in inflammation and cancer development. This inhibition may lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-Butene-1,2-diol, 1-(2-furanyl)- has several biochemical and physiological effects. The compound has been shown to reduce the production of certain inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the main advantages of using 3-Butene-1,2-diol, 1-(2-furanyl)- in lab experiments is its potential as a new drug candidate. The compound has shown promising results in preclinical studies, and further research may lead to the development of new drugs for the treatment of inflammatory and cancerous diseases. However, one of the main limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.
将来の方向性
There are several future directions for the study of 3-Butene-1,2-diol, 1-(2-furanyl)-. One of the most important directions is the further investigation of its mechanism of action. Understanding how the compound works at a molecular level may lead to the development of more effective drugs. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials. Finally, the development of new methods for synthesizing the compound may lead to more efficient and cost-effective production methods.
合成法
The synthesis of 3-Butene-1,2-diol, 1-(2-furanyl)- can be achieved through various methods. One of the most common methods is through the reaction of furfuryl alcohol with maleic anhydride in the presence of a catalyst. The reaction results in the formation of 2-Furoyl-3-butenediol, which can then be converted to 3-Butene-1,2-diol, 1-(2-furanyl)- through a reduction reaction.
科学的研究の応用
3-Butene-1,2-diol, 1-(2-furanyl)- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
特性
CAS番号 |
19261-13-3 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
1-(furan-2-yl)but-3-ene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-2-6(9)8(10)7-4-3-5-11-7/h2-6,8-10H,1H2 |
InChIキー |
UQNJBWQPPSRBDL-UHFFFAOYSA-N |
SMILES |
C=CC(C(C1=CC=CO1)O)O |
正規SMILES |
C=CC(C(C1=CC=CO1)O)O |
同義語 |
1-(2-Furyl)-3-butene-1,2-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



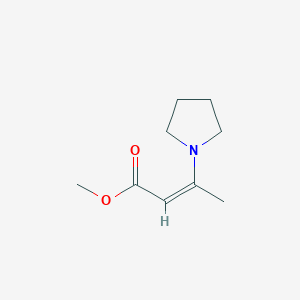
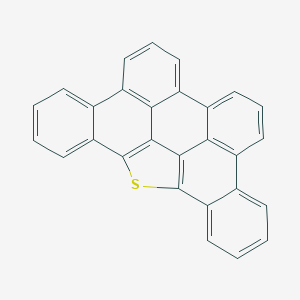
![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)

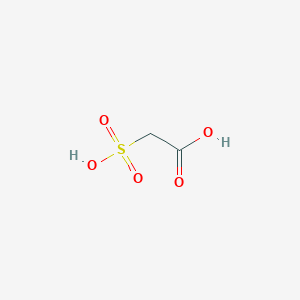

![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)
